![molecular formula C11H12O B155874 3-Methyl-4-phenyl-3-buten-2-one CAS No. 1901-26-4](/img/structure/B155874.png)
3-Methyl-4-phenyl-3-buten-2-one
Overview
Description
While the provided papers do not directly discuss 3-Methyl-4-phenyl-3-buten-2-one, they offer insights into related compounds and their properties, which can be useful for a comprehensive analysis of the target molecule.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, includes steps such as Grignard reaction, oxidation, piperidine substitution, oximation, and reduction. An environmentally friendly catalytic hydrogenation with simple work-up has been developed to improve the yield to 95.5% . This information suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, with modifications to accommodate the specific functional groups and structure of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various techniques. For example, the structure of 3-amino-1-phenyl-2-buten-1-one was investigated using density functional theory (DFT) and ab initio calculations, revealing a strong intramolecular hydrogen bond . Additionally, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, showing significant conformational details and supramolecular interactions . These studies indicate that advanced computational and analytical methods could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The related compounds exhibit a variety of chemical behaviors. For instance, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one serves as a three-carbon synthon for the synthesis of various heterocycles, demonstrating its versatility in cyclocondensation reactions with different heteronucleophiles . This suggests that this compound could also participate in similar reactions, potentially leading to a diverse range of heterocyclic compounds.
Physical and Chemical Properties Analysis
Although the papers do not provide direct information on the physical and chemical properties of this compound, they do offer data on related molecules. For example, the intramolecular hydrogen bond in 3-amino-1-phenyl-2-buten-1-one affects its vibrational frequencies, as observed in its Fourier transform infrared and Raman spectra . Such insights can be extrapolated to predict the influence of intramolecular interactions on the physical properties of this compound. Additionally, the supramolecular interactions observed in the X-ray diffraction studies of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers could inform predictions about the crystal packing and stability of this compound .
Scientific Research Applications
Vibrational Studies and Intramolecular Bond Analysis
3-Methyl-4-phenyl-3-buten-2-one and its derivatives have been studied for their vibrational properties using Fourier transform infrared and Raman spectra. These studies involve analyzing the molecular structure and vibrational frequencies, highlighting the presence of strong intramolecular hydrogen bonds. Such research is crucial in understanding the molecular behavior and interactions of compounds like this compound (Raissi et al., 2006).
Enantioselective Reduction by Microorganisms
Research has been conducted on the reduction of this compound by microorganisms, specifically studying how certain strains of yeast can reduce this compound to secondary alcohols with high enantiomeric excess. This work is significant for the field of biocatalysis and chiral synthesis (Zagozda & Plenkiewicz, 2006).
Polymerization Studies
The compound has been investigated for its polymerization behavior. Studies on the anionic polymerization of 2-Methyl-4-phenyl-1-buten-3-yne, a related compound, provide insights into the effects of substituents at certain positions on the molecule. These findings are relevant for polymer chemistry and material science (Ochiai et al., 2002).
Synthesis of Organic Compounds
This compound is also explored as an intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of important intermediates for pharmaceutical products, demonstrating its role in medicinal chemistry and drug synthesis (Liu, Huang, & Zhang, 2011).
Metal Ion Detection and Extraction
Studies have explored the use of derivatives of this compound in the detection and extraction of metal ions. This research is important for developing new methods in analytical chemistry, particularly for spectrophotometric determination of trace elements (Mirza & Nwabue, 1981).
Safety and Hazards
3-Methyl-4-phenyl-3-buten-2-one causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
The primary target of 3-Methyl-4-phenyl-3-buten-2-one is the enzyme glutathione transferase . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .
Mode of Action
This compound acts as a substrate for glutathione transferase . It undergoes a reaction with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This interaction results in the modification of the target molecules, potentially altering their function or rendering them more suitable for excretion .
Pharmacokinetics
Given its molecular weight of160.2124 , it is likely that the compound has good bioavailability and can be absorbed and distributed throughout the body. Its metabolism involves the action of glutathione transferase , and the resulting metabolites are likely excreted via the usual routes (kidneys, liver).
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it interacts with. As a substrate for glutathione transferase, it may contribute to the detoxification of various compounds and protect cells from oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with glutathione transferase . Additionally, the presence of other compounds (e.g., competitive inhibitors) could influence its efficacy.
properties
IUPAC Name |
(E)-3-methyl-4-phenylbut-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJFBHBDOAIIGS-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow crystalline solid with a sweet, fruity, berry, camphor odour | |
Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/798/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |
Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/798/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1901-26-4, 42968-14-9 | |
Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001901264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042968149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-167115 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-methyl-4-phenyl-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-4-PHENYL-3-BUTEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4887E8C9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has 3-Methyl-4-phenyl-3-buten-2-one been explored in any biological applications?
A2: Yes, this compound has been investigated as a model substrate for bioreduction reactions. [] Specifically, researchers have explored the use of whole-cell biocatalysts, such as yeast strains, to reduce the compound into chiral alcohols. These optically active alcohols are valuable building blocks for synthesizing chiral drugs and natural products. [] The study found that the stereoselectivity of the bioreduction was influenced by the steric and electronic properties of the substituents on the this compound molecule. []
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